molecular formula C13H20BNO3 B1409316 (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704096-84-3

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1409316
CAS No.: 1704096-84-3
M. Wt: 249.12 g/mol
InChI Key: ZCSPNOXEDFIRNM-UHFFFAOYSA-N
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Description

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxypiperidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Hydroxypiperidinyl Ethyl Intermediate: This step involves the reaction of 4-hydroxypiperidine with an appropriate alkylating agent to form the hydroxypiperidinyl ethyl intermediate.

    Coupling with Phenylboronic Acid: The intermediate is then coupled with phenylboronic acid under conditions that facilitate the formation of the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of boranes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of (4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The hydroxypiperidinyl group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the hydroxypiperidinyl ethyl group, making it less specific in certain applications.

    (4-(1-(4-Hydroxyphenyl)ethyl)phenyl)boronic acid: Similar structure but with a hydroxyphenyl group instead of hydroxypiperidinyl, leading to different reactivity and applications.

Uniqueness

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and hydroxypiperidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

(4-(1-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H20BNO3, with a molar mass of 249.11 g/mol. Its structure features a phenyl ring substituted with a hydroxypiperidine moiety and a boronic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to the boronic acid group, which can form reversible covalent bonds with diols and amino acids. This property is particularly useful in modulating enzyme activities and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. For instance, compounds similar to this compound have shown efficacy in inducing apoptosis in various cancer cell lines by disrupting protein homeostasis .

Antidiabetic Potential

Boronic acids are also recognized for their role as DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. The mechanism involves enhancing insulin secretion and inhibiting glucagon release. This dual action improves glycemic control and offers cardiovascular benefits .

Neuroprotective Effects

Research suggests that compounds targeting sigma-1 receptors can provide neuroprotective effects, potentially relevant for treating neurodegenerative diseases. The hydroxypiperidine structure may contribute to this activity by enhancing the compound's ability to cross the blood-brain barrier .

Case Studies

StudyFindings
Anticancer Study A study demonstrated that similar boronic acids induced apoptosis in breast cancer cells through proteasome inhibition, leading to increased levels of p53 and other apoptotic markers .
Diabetes Management Clinical trials indicated that DPP-4 inhibitors improved glycemic control in diabetic patients while reducing cardiovascular risks .
Neuroprotection Investigations into sigma-1 receptor modulators showed potential in alleviating symptoms of Alzheimer's disease, suggesting a role for hydroxypiperidine derivatives .

Properties

IUPAC Name

[4-[1-(4-hydroxypiperidin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-10(15-8-6-13(16)7-9-15)11-2-4-12(5-3-11)14(17)18/h2-5,10,13,16-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPNOXEDFIRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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